molecular formula C21H21FN2O2 B7711118 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide

4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide

Katalognummer B7711118
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: ZOEORPWRDSHSJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide, also known as BPR1K871, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood. However, it has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the folding and stabilization of other proteins. Hsp90 is overexpressed in many cancer cells and is required for the activity of many oncogenic proteins. Inhibition of Hsp90 by 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide leads to the degradation of these proteins and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the aggregation of amyloid beta. 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide has also been shown to have anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. Another advantage is that it has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease. One limitation of 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide is that its mechanism of action is not fully understood.

Zukünftige Richtungen

There are several future directions for the research on 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide. One direction is to further investigate its mechanism of action. Another direction is to study its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies could be conducted to optimize the synthesis of 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide and to develop more potent analogs.

Synthesemethoden

The synthesis of 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide involves a series of chemical reactions. The starting material is 2-hydroxy-8-methylquinoline, which is reacted with propylamine to form 2-(propylamino)-8-methylquinoline. This compound is then reacted with 4-fluorobenzoyl chloride to form 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-fluoro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with the development of Alzheimer's disease.

Eigenschaften

IUPAC Name

4-fluoro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-3-11-24(21(26)15-7-9-18(22)10-8-15)13-17-12-16-6-4-5-14(2)19(16)23-20(17)25/h4-10,12H,3,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEORPWRDSHSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.